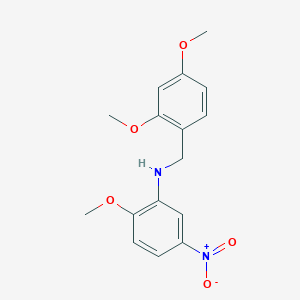
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine, also known as DMNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPA is a heterocyclic compound that has a unique structure and properties that make it a useful tool for researchers.
作用机制
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine acts as an acetylcholine receptor antagonist, which means that it blocks the action of acetylcholine on its receptors. This action results in the inhibition of the release of neurotransmitters, such as dopamine and norepinephrine. The mechanism of action of this compound is complex and involves several biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on several biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been shown to decrease heart rate and blood pressure in animal models. It has also been shown to have an impact on immune system function, including the regulation of cytokine production.
实验室实验的优点和局限性
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and manipulate. It has a unique structure and properties that make it a useful tool for studying the mechanisms of action of neurotransmitters. However, there are also limitations to the use of this compound in lab experiments. It is not a natural compound, and its effects on biological systems may not be representative of the effects of natural neurotransmitters. Additionally, the mechanism of action of this compound is complex and not fully understood.
未来方向
There are several future directions for the research of (2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine. One potential application is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool for certain cancers. Additionally, there is potential for the use of this compound in the development of new pesticides and herbicides.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a useful tool for studying the mechanisms of action of neurotransmitters, and it has several advantages for use in lab experiments. However, there are also limitations to the use of this compound, and its effects on biological systems are not fully understood. There are several future directions for the research of this compound, including its potential use in the development of new drugs and diagnostic tools.
合成方法
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine can be synthesized using several methods, including the reaction of 2,4-dimethoxybenzylamine with 2-methoxy-5-nitrobenzaldehyde in the presence of a catalyst. The reaction results in the formation of this compound as a yellow crystalline solid. Other methods of synthesis include the reaction of 2,4-dimethoxybenzyl chloride with 2-methoxy-5-nitroaniline in the presence of a base.
科学研究应用
(2,4-dimethoxybenzyl)(2-methoxy-5-nitrophenyl)amine has been widely used in scientific research due to its potential applications in various fields. This compound is a useful tool for studying the mechanisms of action of neurotransmitters, such as acetylcholine and dopamine. It has been used to investigate the effects of these neurotransmitters on different biological systems, including the central nervous system.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methoxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-21-13-6-4-11(16(9-13)23-3)10-17-14-8-12(18(19)20)5-7-15(14)22-2/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOHAJOFPNXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)
![2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5187310.png)


![3-[(5-chloro-2-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5187337.png)
![3,5-dimethyl-N-[3-(methylthio)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5187357.png)
![4-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5187358.png)